molecular formula C17H15N3O4S B2628911 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034301-84-1

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2628911
CAS No.: 2034301-84-1
M. Wt: 357.38
InChI Key: XMGFRILBWNIYNB-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034301-84-1) is a high-purity, synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecular structure incorporates furan, pyrazine, and benzofuran moieties linked by a sulfonamide group, creating a multifunctional scaffold with potential for interacting with diverse biological targets . The presence of the sulfonamide functional group is particularly noteworthy, as it often facilitates specific and strong interactions with enzyme active sites and protein receptors, thereby enhancing the compound's potential efficacy as a modulator of biological activity . Research into this compound and its structural analogs is ongoing, with a focus on their application as negative modulators of specific receptors, such as the NR2A subunit of the NMDA receptor, which is a prominent target in neurological disorder research . Its unique architecture, which contributes to good stability and bioavailability, also makes it a promising candidate for development in oncology research, particularly for its potential as an enzyme inhibitor or receptor modulator . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can avail the compound in various quantities, with pricing available from suppliers like Life Chemicals for amounts ranging from 2 μmol to 50 mg . The compound has a molecular formula of C17H15N3O4S and a molecular weight of 357.38 g/mol .

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-25(22,13-3-4-15-12(10-13)5-9-24-15)20-11-14-17(19-7-6-18-14)16-2-1-8-23-16/h1-4,6-8,10,20H,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGFRILBWNIYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrazine ring can lead to the formation of dihydropyrazines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H15N3O4SC_{18}H_{15}N_{3}O_{4}S, with a molecular weight of approximately 337.4 g/mol. The structure features a benzofuran core, which is known for its biological activity. The presence of the furan and pyrazine moieties contributes to its pharmacological properties.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, furan derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the chemopreventive effects of furan-containing compounds against genotoxicity induced by carcinogens like DMBA in breast cancer cells (MCF-7) .

Antimicrobial Activity

Compounds derived from benzofuran and pyrazine structures have demonstrated antimicrobial properties against a range of pathogens. The sulfonamide group is particularly known for its antibacterial effects, making this compound a candidate for further exploration in antimicrobial therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been documented in various studies. Compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes, suggesting applications in treating inflammatory diseases .

Cardiovascular Health

The compound may also play a role in cardiovascular health by modulating cholesterol levels. Some related compounds have been identified as HDL cholesterol stimulants, indicating potential use in managing dyslipidemia and preventing cardiovascular diseases .

Neurological Disorders

Emerging research points to the neuroprotective effects of furan derivatives, suggesting that this compound could be explored for treating neurodegenerative conditions due to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Studies and Research Findings

StudyFocusFindings
Anticancer activityDemonstrated inhibition of MCF-7 cell proliferation via apoptosis induction.
Synthesis of hybrid structuresHighlighted the synthesis of furan-based compounds with significant biological activities including antimicrobial effects.
SARS-CoV-2 inhibitorsIdentified related compounds as potential inhibitors for viral proteases, showcasing their versatility in drug design.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s activity is provided. However, structurally related sulfonamides () are often explored as kinase inhibitors or antimicrobial agents .
  • Optimization Opportunities: Replacement of the dihydrobenzofuran with a pyridinone system (as in ) could balance solubility and potency.

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C14H12N4O2S
  • Molecular Weight : 300.34 g/mol
  • Chemical Structure : The structure includes a furan ring, a pyrazine moiety, and a sulfonamide group, contributing to its biological interactions.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting viral infections. For instance, derivatives of furan and pyrazine have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values reported as low as 1.55 μM for certain analogs . This suggests that the target compound may exhibit similar antiviral properties.

Chemopreventive Effects

Furan derivatives have been investigated for their chemopreventive effects against carcinogens. For example, FPP-3, a furan-based compound, demonstrated significant inhibition of DMBA-induced genotoxicity in MCF-7 cells by modulating phase I and II detoxifying enzymes . This indicates that the furan component in the target compound may contribute to protective effects against oxidative stress and carcinogenesis.

Herbicidal and Antifungal Activities

Preliminary bioassays of related compounds have shown promising herbicidal and antifungal activities. Specifically, novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides exhibited good antifungal properties against various fungal strains . This suggests that the target compound might also possess similar herbicidal or antifungal capabilities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Studies indicate that modifications to the furan and pyrazine rings can significantly influence potency. For example, replacing certain functional groups has been shown to enhance or diminish inhibitory activity against viral proteases .

Case Studies

  • Inhibition of SARS-CoV-2 Mpro :
    • A study identified several furan-containing compounds with IC50 values ranging from 1.55 μM to 10.76 μM against SARS-CoV-2 Mpro.
    • The binding interactions were characterized by hydrogen bonds and π-stacking interactions with key amino acids in the enzyme's active site .
  • Antifungal Activity :
    • Compounds derived from similar scaffolds were tested against Candida albicans and Aspergillus niger, showing effective inhibition at concentrations as low as 10 μg/mL .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50 Value (μM)Reference
Antiviral (SARS-CoV-2)N-(3-furan-2-yl)pyrazin1.55 - 10.76
ChemopreventiveFPP-3N/A
AntifungalN-(3-furan-2-yl)amide10

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing heterocyclic sulfonamide derivatives like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?

  • Methodological Answer : A multi-step approach is typically employed, involving:

  • Step 1 : Coupling of pyrazine and furan moieties via nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-furan linkages).
  • Step 2 : Sulfonamide formation via reaction of a sulfonyl chloride intermediate with an amine-functionalized pyrazine derivative. Reaction conditions (e.g., NaOH, triethylamine) and stoichiometry are critical for high yields .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC (Rf values) and confirmed by 1H^1H-NMR (e.g., characteristic sulfonamide proton signals at δ 3.0–4.0 ppm) .

Q. How can the functional groups in this compound be characterized experimentally?

  • Methodological Answer :

  • Furan and pyrazine rings : 1H^1H-NMR (aromatic protons at δ 6.5–8.5 ppm), 13C^{13}C-NMR (sp² carbons at 110–160 ppm), and IR (C-O-C stretching in furan at ~1015 cm⁻¹).
  • Sulfonamide group : IR (S=O asymmetric stretching at ~1350 cm⁻¹), 1H^1H-NMR (NH proton exchange with D2_2O), and mass spectrometry (fragmentation patterns confirming molecular ion [M+H]+^+) .

Advanced Research Questions

Q. How can low yields in the sulfonamide coupling step be optimized?

  • Methodological Answer :

  • Catalyst screening : Use Pd(PPh3_3)4_4 or CuI for improved cross-coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Side-product analysis : Monitor by HPLC-MS to identify competing pathways (e.g., hydrolysis of sulfonyl chloride). Adjust reaction temperature (40–60°C) to suppress side reactions .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .

Q. How does the furan-pyrazine scaffold influence biological activity in related compounds?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Pyrazine enhances π-π stacking with protein targets, while the furan oxygen participates in hydrogen bonding.
  • Case study : Analogous Wnt/β-catenin agonists (e.g., SKL2001) show that furan-isoxazole-pyrazine hybrids modulate protein-protein interactions via hydrophobic and dipole effects .

Q. What strategies mitigate instability of the sulfonamide group under acidic conditions?

  • Methodological Answer :

  • Protective groups : Introduce tert-butyl or benzyl groups to shield the sulfonamide during synthesis.
  • pH-controlled storage : Maintain solutions at pH 7–8 to prevent hydrolysis. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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